![molecular formula C9H17NO B13922556 1-Methyl-1-azaspiro[4.4]nonan-6-OL](/img/structure/B13922556.png)
1-Methyl-1-azaspiro[4.4]nonan-6-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-azaspiro[4.4]nonan-6-OL is a nitrogen-containing spirocyclic compound characterized by a bicyclic structure with two fused four-membered rings sharing a common bridgehead nitrogen atom. The methyl group at the 1-position and the hydroxyl group at the 6-position confer distinct chemical reactivity and stereoelectronic properties, making it a valuable intermediate in organic synthesis. Synthetically, it is prepared via reactions such as the treatment of 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane derivatives with methanesulfonyl chloride or PPh₃-CBr₄, yielding products like 3×HBr (65% yield) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-azaspiro[4One common method involves the reaction of a suitable precursor with methanesulfonyl chloride or PPh3-CBr4 to activate the hydroxyl group towards nucleophilic substitution . This activation allows for the formation of various functional derivatives.
Industrial Production Methods
Industrial production methods for 1-Methyl-1-azaspiro[4.4]nonan-6-OL are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-azaspiro[4.4]nonan-6-OL undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Methanesulfonyl chloride (MsCl) and PPh3-CBr4 are used to activate the hydroxyl group for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various functional derivatives.
Scientific Research Applications
1-Methyl-1-azaspiro[4.4]nonan-6-OL has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 1-Methyl-1-azaspiro[4.4]nonan-6-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group and the spirocyclic structure play a crucial role in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various biomolecules .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues of 1-Methyl-1-azaspiro[4.4]nonan-6-OL, highlighting differences in substituents, heteroatoms, and applications:
Key Findings and Trends
Impact of Heteroatoms and Ring Size: The replacement of nitrogen with oxygen (e.g., 2-oxaspiro[4.4]nonan-6-one ) reduces basicity and alters hydrogen-bonding capacity, influencing solubility and catalytic utility. Larger spiro frameworks (e.g., spiro[4.5] in U-77891 ) enhance steric bulk, affecting receptor binding profiles.
Aromatic substituents (e.g., phenyl in 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one ) introduce π-π interactions, relevant for drug-receptor binding.
Synthetic Accessibility: Yields for spirocyclic compounds vary widely: 65% for this compound vs. 81% for 1-azaspiro[4.4]nonane-6-one . This disparity reflects differences in reaction mechanisms (e.g., bromination vs. cyclocondensation).
Applications: Catalysis: 1-azaspiro[4.4]nonane-6-one derivatives achieve 86% enantiomeric excess (ee) in asymmetric hydrogenation . Pharmacology: U-77891 shows κ-opioid receptor (KOR) selectivity due to methylene bridge modifications .
Biological Activity
Overview
1-Methyl-1-azaspiro[4.4]nonan-6-OL is a spirocyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structure, featuring a nitrogen atom within a spiro junction, positions it as a candidate for various therapeutic explorations.
The molecular formula of this compound is C9H17NO, with a molecular weight of 155.24 g/mol. The compound's IUPAC name is 1-methyl-1-azaspiro[4.4]nonan-9-ol, and it can be represented by the following structural formulas:
Property | Value |
---|---|
Molecular Formula | C9H17NO |
Molecular Weight | 155.24 g/mol |
IUPAC Name | 1-methyl-1-azaspiro[4.4]nonan-9-ol |
InChI Key | PSKJTGCMHAXDJU-UHFFFAOYSA-N |
Canonical SMILES | CN1CCCC12CCCC2O |
The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The hydroxyl group in the compound plays a crucial role in its reactivity, allowing it to act as either a nucleophile or an electrophile depending on the reaction conditions. This versatility enables the formation of stable complexes with various biomolecules, which may underlie its therapeutic potential.
Biological Activities
Research indicates that this compound has been investigated for several biological activities, including:
Anticancer Activity: Preliminary studies suggest that compounds similar to this compound exhibit antiproliferative effects against cancer cell lines by inhibiting key signaling pathways involved in cell growth and survival.
Neuropharmacological Effects: The compound's structural similarity to known neuroactive agents suggests potential interactions with neurotransmitter receptors, although specific binding affinities and mechanisms remain to be fully elucidated.
Antimicrobial Properties: Some derivatives of this compound have shown promise in exhibiting antimicrobial activity, making them candidates for further exploration in infectious disease treatment.
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- Antiproliferative Studies: A study conducted on derivatives of spirocyclic compounds indicated that certain modifications could enhance their anticancer properties, with IC50 values reported in the nanomolar range for specific cancer cell lines .
- Mechanistic Insights: Research has shown that the presence of functional groups such as hydroxyl can significantly influence the reactivity and interaction profile of spirocyclic compounds with biological targets .
- Synthesis and Activity Correlation: A detailed synthesis pathway outlined in recent literature demonstrated how variations in substituents on the azaspiro framework could lead to significant changes in biological activity, highlighting the importance of structural optimization in drug development .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound | Structural Features | Notable Biological Activity |
---|---|---|
1-Azaspiro[4.4]nonan-6-Ol | Lacks methyl group at position one | Limited activity reported |
2,2-Dimethyl-1-azaspiro[4.4]nonane | Additional methyl groups at position two | Enhanced stability but less bioactivity |
6-(Hydroxymethyl)-2,2-dimethyl | Hydroxymethyl group instead of hydroxyl | Antimicrobial properties noted |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-Methyl-1-azaspiro[4.4]nonan-6-OL, and what intermediates are critical?
- Methodology : Utilize acid- or bromonium ion-induced rearrangements of carbinols derived from lithiated dihydrofurans and cyclobutanones. Key intermediates include spirocyclic ketones resolved via chiral auxiliaries (e.g., mandelate acetals) . For hydroxylated derivatives, methanesulfonyl chloride (MsCl) or PPh3-CBr4 can functionalize the hydroxymethyl group, as demonstrated in analogous spiroazetidine systems .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodology : Combine 1H- and 13C-NMR to assign stereochemistry and verify spirocyclic frameworks. For example, 1H-NMR signals between δ 1.5–2.5 ppm indicate methylene/methyl groups in strained spiro systems, while carbonyl resonances (δ ~170–175 ppm) confirm lactam formation. IR (e.g., 1744 cm−1 for lactones) and HRMS validate molecular formulas .
Q. How does stereochemistry at the 5R,6S positions influence reactivity and purification?
- Methodology : Stereospecific resolution via sulfoximine or mandelate acetal methods ensures enantiopurity. Chiral HPLC or polarimetry can monitor optical activity. Diastereomers often exhibit distinct melting points (e.g., 68.2°C decomposition in hexane for a benzoyloxy derivative) and 1H-NMR splitting patterns .
Q. What computational tools aid in predicting physicochemical properties of spirocyclic compounds?
- Methodology : Use software like Gaussian or ACD/Labs to calculate LogP (e.g., experimental LogP = 0.51 vs. computed -0.3 for related azaspiro compounds), topological polar surface area (TPSA ~49 Å2), and molecular weight (155.095 g/mol). Discrepancies between computed and experimental data require validation via HPLC or crystallography .
Advanced Research Questions
Q. How can contradictions in NMR data for diastereomers of this compound be resolved?
- Methodology : Perform 2D NMR (COSY, NOESY) to resolve overlapping signals. For example, NOE correlations between axial protons (δ ~2.2–2.5 ppm) and methyl groups distinguish chair vs. boat conformations in spiro systems. Compare experimental shifts with density functional theory (DFT)-simulated spectra .
Q. What mechanistic pathways explain the reactivity of the hydroxymethyl group in spiroazetidine systems?
- Methodology : Investigate nucleophilic substitution (e.g., MsCl) or radical-mediated reactions (e.g., PPh3-CBr4). Kinetic studies (monitored via TLC or 1H-NMR) reveal steric effects from the spirocyclic framework. For example, methanesulfonylation proceeds faster in CH2Cl2 than THF due to solvent polarity .
Q. How does pH affect the stability of this compound derivatives during storage?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) with HPLC-UV monitoring. Acidic conditions may hydrolyze lactam rings (λmax ~229 nm for degradation products), while basic conditions could deprotonate hydroxyl groups, altering solubility .
Q. What strategies optimize enantiomeric excess (ee) in spirocyclic lactam synthesis?
- Methodology : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution. For example, lipase-mediated acetylation of secondary alcohols in spiro systems achieves >95% ee. Monitor ee via chiral GC or 19F-NMR of trifluoroacetyl derivatives .
Q. How can conflicting bioactivity data for spirocyclic analogs be reconciled?
- Methodology : Use molecular docking to compare binding affinities (e.g., antimicrobial targets vs. human receptors). Validate via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Conflicting cytotoxicity data may arise from stereochemical impurities (e.g., 5R vs. 5S isomers) .
Q. What advanced purification techniques separate spirocyclic byproducts with similar polarities?
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-methyl-1-azaspiro[4.4]nonan-9-ol |
InChI |
InChI=1S/C9H17NO/c1-10-7-3-6-9(10)5-2-4-8(9)11/h8,11H,2-7H2,1H3 |
InChI Key |
PSKJTGCMHAXDJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC12CCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.